N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide
Overview
Description
N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a sulfonamide group, a phthalazinone moiety, and a hydroxybutyl side chain, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazinone moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the phthalazinone intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the hydroxybutyl side chain: The final step involves the alkylation of the sulfonamide intermediate with an appropriate hydroxybutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phthalazinone moiety may also contribute to its biological activity by interacting with nucleic acids or proteins. The hydroxybutyl side chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can be compared with other sulfonamide derivatives and phthalazinone-containing compounds:
Sulfonamide derivatives: These compounds share the sulfonamide group, which is known for its antibacterial and enzyme-inhibiting properties.
Phthalazinone-containing compounds: These compounds share the phthalazinone moiety, which is associated with various biological activities, including anticancer and anti-inflammatory effects.
List of Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic.
Phthalazone: A simple phthalazinone derivative with potential biological activity.
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide: A structurally similar compound with a different side chain.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-14(11-23)22-27(25,26)17-10-13(9-8-12(17)2)18-15-6-4-5-7-16(15)19(24)21-20-18/h4-10,14,22-23H,3,11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDNGGMBQVVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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